[1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine
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Overview
Description
1-(Thiophen-2-YL)ethylamine: is a compound that features a thiophene ring and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-YL)ethylamine typically involves the reaction of thiophene derivatives with trifluoroethylamine. One common method includes the reaction of 2-thiophenecarbaldehyde with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is then reacted with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime. This intermediate is reduced to yield 2-thiopheneethylamine, which can then be further reacted with trifluoroethylamine to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Functionalization of multiwall carbon nanotubes (MWCNTs) for advanced material applications .
Biology:
- Potential use in the synthesis of biologically active compounds, such as inhibitors of specific enzymes or receptors .
Medicine:
- Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific pathways or receptors .
Industry:
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-YL)ethylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Thiophene-2-ethylamine: Shares the thiophene ring but lacks the trifluoroethylamine group.
Thiopropamine: An analogue of amphetamine with a thiophene ring instead of a phenyl ring.
Uniqueness:
- The presence of both the thiophene ring and the trifluoroethylamine group in 1-(Thiophen-2-YL)ethylamine makes it unique compared to other similar compounds. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10F3NS |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1-thiophen-2-ylethyl)ethanamine |
InChI |
InChI=1S/C8H10F3NS/c1-6(7-3-2-4-13-7)12-5-8(9,10)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
JBNTUPHNWVVPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCC(F)(F)F |
Origin of Product |
United States |
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